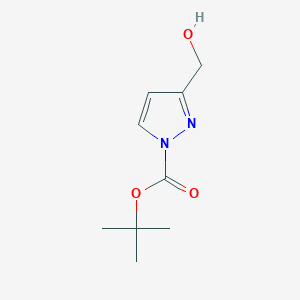

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBC is a pyrazole derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib, highlighting its role in facilitating complex chemical transformations. The process involves multi-step synthesis starting from readily available materials, confirming its utility in constructing pyrazole derivatives with significant synthetic and pharmaceutical potential (Kong et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods involving tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate have led to the development of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These methods leverage diazotization reactions and demonstrate the chemical's versatility in producing novel compounds, potentially opening avenues for the development of new therapeutic agents (Ivanov et al., 2017).

Fluorinated Compound Production

The chemical is instrumental in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, underscoring its significance in the production of fluorinated compounds. This process, which involves acylation followed by reaction with alkyl hydrazines, exemplifies the compound's role in synthesizing structurally diverse and complex fluorinated molecules (Iminov et al., 2015).

Ligand Synthesis for Sensing Applications

Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is crucial in synthesizing ligands for detecting metal ions, such as Zn(II). These ligands exhibit significant changes in their fluorescence properties upon binding to metal ions, demonstrating the compound's application in creating sensitive and selective sensors for environmental and biological monitoring (Formica et al., 2018).

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSAARZGKHAONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)

![2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2607730.png)

![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2607737.png)

![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2607738.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2607743.png)

![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)